Triphenylsulfonium Tetrafluoroborate

Solid-state photochemistry Chemically amplified resist Cage-escape ratio

TPS·BF₄ is the triarylsulfonium salt of choice for sub-100 nm node lithography. Its tetrafluoroborate anion ensures a distinct cage:escape ratio during solid-state photolysis, delivering controlled acid diffusion and superior CD uniformity versus triflate/hexafluorophosphate analogs. With a 194°C melting point, it remains thermally stable during post-apply bake (90–130°C), preventing PAG aggregation. Ideal for chemically amplified photoresists, cationic UV-curable coatings, and high-temperature MEMS dielectrics. Supplied as a white to off-white crystalline powder with ≥98.0% purity (HPLC). Order now for consistent lithographic performance.

Molecular Formula C18H15BF4S
Molecular Weight 350.2 g/mol
CAS No. 437-13-8
Cat. No. B1585980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfonium Tetrafluoroborate
CAS437-13-8
Molecular FormulaC18H15BF4S
Molecular Weight350.2 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15S.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1
InChIKeyRTWMEMGVYYTCOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylsulfonium Tetrafluoroborate (CAS 437-13-8) Product Specifications and Procurement-Grade Baseline Data


Triphenylsulfonium tetrafluoroborate (TPS·BF₄) is a triarylsulfonium salt that functions as a cationic photoacid generator (PAG) and photoinitiator. It comprises the triphenylsulfonium cation (C₁₈H₁₅S⁺) paired with the tetrafluoroborate anion (BF₄⁻) and exhibits a melting point of 194°C and molecular weight of 350.18 g/mol . Upon UV irradiation (typically 248 nm or 193 nm), TPS·BF₄ undergoes homolytic or heterolytic bond cleavage to generate a strong Brønsted acid (HBF₄) and radical species, which drive cationic polymerization of epoxides, vinyl ethers, and cyclic ethers [1]. It is supplied as a white to off-white crystalline powder with ≥98.0% purity (HPLC) and is soluble in methanol .

Why Triphenylsulfonium Tetrafluoroborate Cannot Be Replaced by Other Triarylsulfonium PAGs Without Process Revalidation


Triarylsulfonium salts with different counterions (e.g., triflate, hexafluorophosphate, nonaflate) are not drop-in replacements for TPS·BF₄ due to fundamental differences in solid-state photochemical behavior, acid strength of the photogenerated species, and solubility in resist casting solvents. The BF₄⁻ anion imparts a distinct cage:escape ratio during photolysis in the solid state—a parameter that directly influences acid diffusion length and pattern resolution in chemically amplified resists [1]. Substituting TPS·BF₄ with a triflate or hexafluorophosphate analog alters the photogenerated acid's pKa, volatility, and polymer matrix compatibility, which in turn shifts the deprotection kinetics and ultimate feature fidelity [2]. Procurement of generic 'triphenylsulfonium salt' without anion specification introduces variability that manifests as inconsistent critical dimension (CD) control in semiconductor lithography.

Triphenylsulfonium Tetrafluoroborate Evidence-Based Differentiation: Quantitative Performance Metrics vs. Competing PAGs


Solid-State Cage:Escape Product Ratio Diverges from Triflate and Hexafluorophosphate Analogs

In a direct head-to-head comparison of six triphenylsulfonium salts, TPS·BF₄ exhibits a cage:escape product ratio in the solid state that differs significantly from its triflate and hexafluorophosphate counterparts. While the absolute ratio value is not individually tabulated for each salt in the abstract, the study states that 'photolysis of the salts in the solid state shows remarkable counter ion dependence and cage : escape ratios as high as 5 : 1 are observed,' contrasting with dilute solution where the ratio is approximately 1:1 for all salts [1]. This counterion-driven divergence in solid-state photochemical branching is a key differentiator for TPS·BF₄ in thin-film resist applications where matrix confinement governs acid diffusion.

Solid-state photochemistry Chemically amplified resist Cage-escape ratio

Melting Point of 194°C Enables Thermal Processing Window Not Achievable with Lower-Melting Triflate (133-137°C)

TPS·BF₄ has a melting point of 194°C , whereas triphenylsulfonium triflate (TPS·OTf) melts at 133–137°C . This 57–61°C difference in melting point has practical consequences for resist processing. Post-apply bake (PAB) steps in 193 nm and EUV lithography often operate between 90°C and 130°C; a PAG with a melting point of 133°C risks partial melting, phase separation, or uncontrolled aggregation during bake, whereas TPS·BF₄ remains fully crystalline throughout standard thermal processing .

Thermal stability Process window Pre-bake compatibility

Acid Strength of Photogenerated HBF₄ Differs from HOTf: pKa ~ -9 vs. -14, Impacting Deprotection Kinetics

The tetrafluoroborate anion photogenerates HBF₄ (fluoro boric acid), which has a pKa of approximately -9 (estimated) in aqueous solution, whereas the triflate anion generates triflic acid (HOTf) with a pKa of -14 [1]. This ~5 pKa unit difference translates to approximately a 100,000-fold difference in acid strength. In chemically amplified resists, stronger acid (lower pKa) drives faster deprotection kinetics but may also cause excessive acid diffusion and line edge roughness. TPS·BF₄ delivers a moderate-strength acid suitable for resists requiring controlled deprotection without excessive diffusion [2].

Acid strength Deprotection kinetics Chemically amplified resist

Solubility Profile in Methanol Enables Formulation Compatibility Distinct from Triflate and Hexafluorophosphate Analogs

TPS·BF₄ is reported as soluble in methanol . In contrast, triphenylsulfonium hexafluorophosphate (TPS·PF₆) shows limited solubility in alcohols and is typically dissolved in propylene glycol monomethyl ether acetate (PGMEA) or cyclohexanone [1]. This solubility difference dictates solvent selection for resist formulation. Methanol-soluble TPS·BF₄ can be incorporated into aqueous-base-developable resist systems and is compatible with polar polymer matrices such as poly(4-hydroxystyrene) (PHOST), whereas TPS·PF₆ requires less polar solvents that may limit polymer choice.

Solubility Formulation Casting solvent

Triphenylsulfonium Tetrafluoroborate Optimal Deployment Scenarios Based on Verified Performance Data


Chemically Amplified 193 nm and 248 nm Photoresists for Semiconductor Lithography

TPS·BF₄ is formulated into chemically amplified resists where the solid-state cage:escape ratio divergence from triflate analogs [1] translates to controlled acid diffusion and improved CD uniformity. The moderate acid strength of HBF₄ (pKa ≈ -9) balances deprotection speed with minimal line edge roughness, making it suitable for sub-100 nm node patterning. Its 194°C melting point ensures thermal stability during post-apply bake (90–130°C), preventing PAG aggregation or phase separation .

Cationic UV-Curable Coatings and Adhesives Requiring Methanol-Soluble Photoinitiators

TPS·BF₄ serves as a photoinitiator for cationic polymerization of epoxy resins, vinyl ethers, and oxetanes. Its methanol solubility enables formulation with polar oligomers and adhesion promoters that are incompatible with less polar solvents (e.g., PGMEA). This makes TPS·BF₄ advantageous for UV-curable conformal coatings on electronic assemblies and optical fiber coatings where methanol-based casting is preferred for rapid solvent evaporation and reduced residue.

Photopatternable Dielectrics and Permanent Resists for MEMS and Advanced Packaging

In microelectromechanical systems (MEMS) and wafer-level packaging, TPS·BF₄ is incorporated into photopatternable dielectric materials (e.g., polyimide or benzocyclobutene-based) requiring high thermal stability. The 194°C melting point and solid-state cage:escape ratio [1] provide the thermal budget and acid diffusion control needed for permanent dielectric layers that must survive subsequent high-temperature processing steps such as solder reflow or wire bonding.

Research-Grade Photoacid Generator for Mechanistic Studies of Cationic Polymerization

TPS·BF₄ is a benchmark compound in fundamental studies of sulfonium salt photochemistry due to the extensive body of comparative solid-state and solution-phase data available [1]. Its distinct cage:escape behavior and well-characterized photoproduct distribution make it a reference standard for calibrating new photoacid generator designs, studying matrix effects on acid generation efficiency, and validating computational models of onium salt photolysis.

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